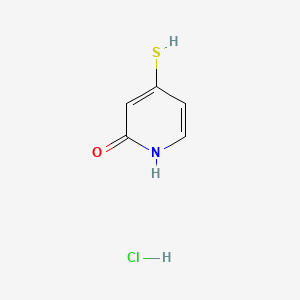![molecular formula C9H14O B13479556 6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
6,6-Dimethylspiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylspiro[3.3]heptan-1-one is a cyclic ketone compound characterized by its unique spiro structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.3]heptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a ketone in the presence of a catalyst to form the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylspiro[3.3]heptan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its biological activity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethylspiro[3.3]heptan-2-one: A closely related compound with a similar spiro structure but differing in the position of the ketone group.
1,6-Dioxaspiro[3.3]heptan-2-one: Another spirocyclic compound with different functional groups and properties.
Uniqueness: 6,6-Dimethylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure and the position of the ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2,2-dimethylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C9H14O/c1-8(2)5-9(6-8)4-3-7(9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
WTRXAZLVRTUCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(C1)CCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



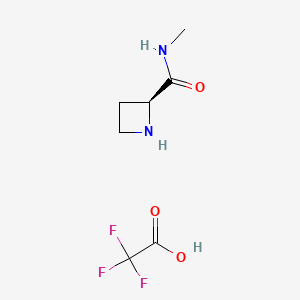
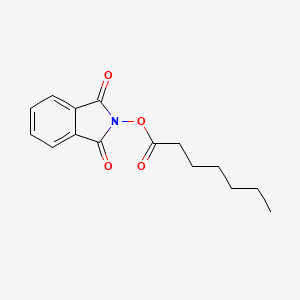

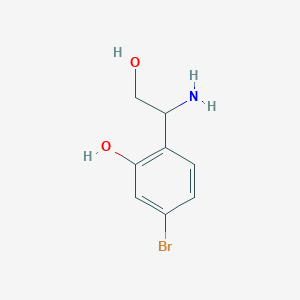
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)


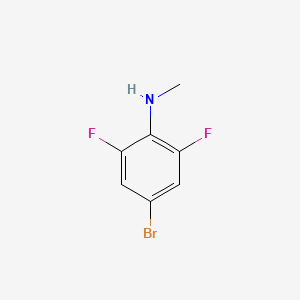
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
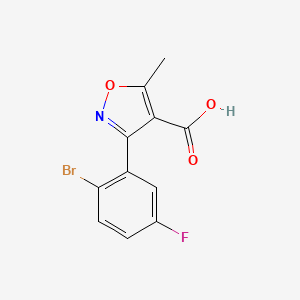
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)
